
2-(2,6-Difluorofenil)tiazolidina
Descripción general
Descripción
“2-(2,6-Difluorophenyl)thiazolidine”, also known as GSK3787 or Fasnall, is a small molecule inhibitor of FASN (fatty acid synthase), an enzyme that catalyzes the de novo synthesis of fatty acids. It is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesized molecule were then evaluated for their antioxidant, anticancer and antimicrobial potential .
Molecular Structure Analysis
The molecular formula of “2-(2,6-Difluorophenyl)thiazolidine” is C9H9F2NS and its molecular weight is 201.24 g/mol .
Chemical Reactions Analysis
Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes. Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .
Physical And Chemical Properties Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position. The presence of sulfur enhances their pharmacological properties .
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de tiazolidina han sido reconocidos por su potencial en la terapia del cáncer debido a sus propiedades citotóxicas. El andamiaje de 2-(2,6-Difluorofenil)tiazolidina puede modificarse para dirigirse a líneas celulares de cáncer específicas, ofreciendo una vía para el desarrollo de nuevos fármacos anticancerígenos. Los investigadores han sintetizado varios compuestos de tiazolidinona que han mostrado resultados prometedores en la inhibición del crecimiento de las células tumorales .
Agentes Antidiabéticos
El núcleo de tiazolidina es una característica clave en varios medicamentos antidiabéticos. Su modificación, incluida la incorporación del grupo 2,6-difluorofenilo, ha llevado a la síntesis de compuestos con efectos hipoglucémicos significativos. Estos compuestos pueden actuar como sensibilizadores o secretagogos de la insulina, contribuyendo al manejo de la diabetes .
Propiedades Antimicrobianas y Antivirales
Los compuestos basados en la estructura de this compound han sido estudiados por sus actividades antimicrobianas y antivirales. Pueden diseñarse para interrumpir los mecanismos de replicación de varios patógenos, proporcionando una base para el desarrollo de nuevos antibióticos y medicamentos antivirales .
Aplicaciones Antiinflamatorias
Las propiedades antiinflamatorias de los derivados de tiazolidina los convierten en candidatos para el tratamiento de enfermedades inflamatorias. Al modular la respuesta inflamatoria, estos compuestos pueden ayudar a controlar afecciones como la artritis y el asma .
Efectos Neuroprotectores
Los compuestos de tiazolidina han mostrado efectos neuroprotectores, que podrían ser beneficiosos en el tratamiento de enfermedades neurodegenerativas. Al prevenir el daño neuronal, estos compuestos pueden ayudar en el manejo de trastornos como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Usos Anticonvulsivantes
El marco de this compound se ha explorado por sus propiedades anticonvulsivas. Estos compuestos pueden usarse para desarrollar nuevos tratamientos para la epilepsia y otros trastornos relacionados con las convulsiones .
Inhibición del Bromodominio BRD4
Estudios recientes han identificado el potencial de las 2-tiazolidinonas como inhibidores del bromodominio BRD4, que juega un papel en la regulación genética. Esta aplicación es particularmente relevante en el contexto de la investigación del cáncer, donde los inhibidores de BRD4 se pueden utilizar para modular la expresión de oncogenes .
Química de los Tintes
Los derivados de tiazolidina, incluidos los que tienen el grupo 2,6-difluorofenilo, han encontrado aplicaciones en la química de los tintes. Se pueden utilizar para sintetizar colorantes con propiedades específicas para fines industriales y de investigación .
Mecanismo De Acción
Target of Action
Thiazolidine derivatives, which include 2-(2,6-difluorophenyl)thiazolidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazolidine derivatives are known to react quickly with 1,2-aminothiols and aldehydes under physiological conditions, forming a stable thiazolidine product .
Biochemical Pathways
For instance, thiazolidine derivatives have been used in the development of potent antidiabetic derivatives .
Pharmacokinetics
The solubility of thiazole, a parent material for various chemical compounds including 2-(2,6-difluorophenyl)thiazolidine, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of 2-(2,6-Difluorophenyl)thiazolidine.
Result of Action
Thiazolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The stability of thiazolidine products formed under physiological conditions has been noted , suggesting that physiological environment factors may influence the action of 2-(2,6-Difluorophenyl)thiazolidine.
Direcciones Futuras
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates. Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Análisis Bioquímico
Biochemical Properties
2-(2,6-Difluorophenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 2-(2,6-Difluorophenyl)thiazolidine has been found to interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .
Cellular Effects
The effects of 2-(2,6-Difluorophenyl)thiazolidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, 2-(2,6-Difluorophenyl)thiazolidine has been observed to alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .
Molecular Mechanism
At the molecular level, 2-(2,6-Difluorophenyl)thiazolidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby disrupting signaling pathways that are crucial for cell survival and proliferation . Additionally, 2-(2,6-Difluorophenyl)thiazolidine can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2,6-Difluorophenyl)thiazolidine in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit stability under various conditions. It can undergo degradation under specific circumstances, which can affect its long-term efficacy . In in vitro and in vivo studies, long-term exposure to 2-(2,6-Difluorophenyl)thiazolidine has been shown to result in sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-(2,6-Difluorophenyl)thiazolidine vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(2,6-Difluorophenyl)thiazolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 2-(2,6-Difluorophenyl)thiazolidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, it has been observed to accumulate in the liver and kidneys, where it can exert its therapeutic or toxic effects .
Subcellular Localization
The subcellular localization of 2-(2,6-Difluorophenyl)thiazolidine is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of 2-(2,6-Difluorophenyl)thiazolidine can influence its efficacy in modulating cellular processes and pathways.
Propiedades
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVPWITSVTLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



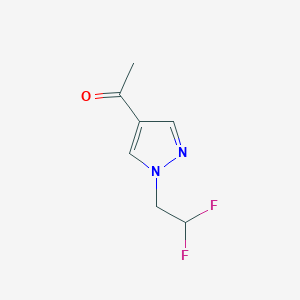
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)
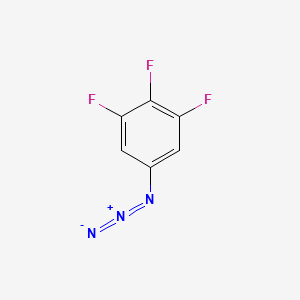
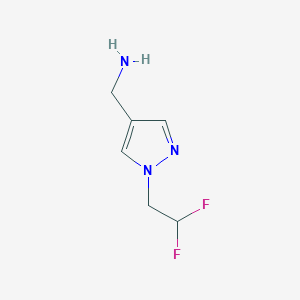
![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)
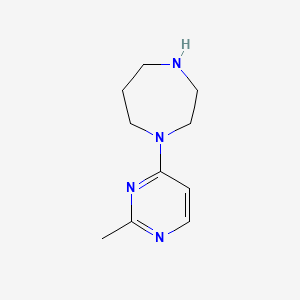
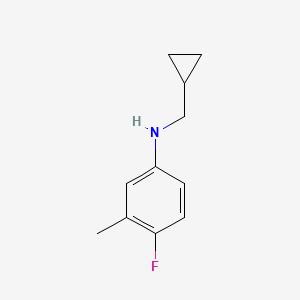
![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)
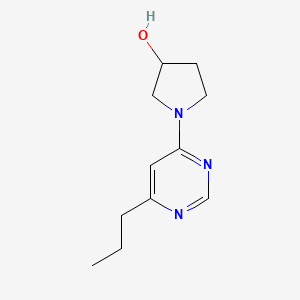
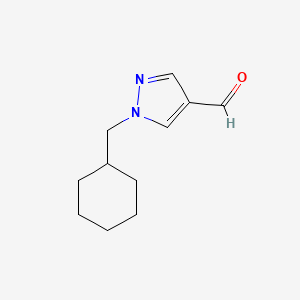
![{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1468031.png)
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)